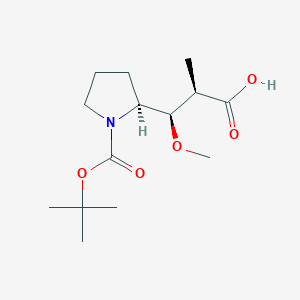

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

Descripción general

Descripción

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.

The exact mass of the compound (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

N-Boc-dolaproine is used in the asymmetric synthesis of substituted pyrrolidines . It is a key element in various biologically active molecules and is therefore a valuable synthetic target . The application of kinetic resolution, a method that differentiates between the two enantiomers of a substrate based on differences in relative reaction rates, is one of the traditional methods towards enantiomerically pure compounds .

Drug Development

N-Boc-dolaproine exhibits exceptional versatility in drug development. It is an invaluable tool for studying various biological pathways and designing novel therapeutic interventions.

Synthesis of Dolastatin 10

N-Boc-dolaproine (Dap) is the amino acid residue of the pentapeptide Dolastatin 10 . Dolastatin 10 inhibits tubulin polymerization and mitosis and has anticancer activity .

Kinetic Resolution

N-Boc-dolaproine is used in kinetic resolution protocols . These protocols are used in synthetic chemistry and can offer significant advantages in strategies where asymmetric synthetic techniques cannot be employed because of poor substrate compatibility or lack of appropriate methodology .

Synthesis of Diastereoisomers

N-Boc-dolaproine is used in the synthesis of both syn and anti diastereoisomers of Boc-dolaproine from (S)-proline through dynamic kinetic resolution (DKR) using ruthenium-catalyzed hydrogenation .

Antineoplastic Peptides

Monosubstituted pyrrolidine Dolaproine (Dap) is a key unit of Dolastatin 10, a marine natural product belonging to a family of antineoplastic peptides .

Mecanismo De Acción

Target of Action

N-Boc-dolaproine, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is an amino acid residue of the pentapeptide Dolastatin 10 . The primary target of N-Boc-dolaproine is the tubulin protein .

Mode of Action

N-Boc-dolaproine interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . It inhibits the polymerization of tubulin and disrupts the process of mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-dolaproine is the microtubule assembly pathway . By inhibiting tubulin polymerization, N-Boc-dolaproine prevents the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The primary result of N-Boc-dolaproine’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs . Its ability to selectively target rapidly dividing cells could make it particularly effective against aggressive forms of cancer .

Propiedades

IUPAC Name |

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEHHTWYEBGHBY-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452743 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid | |

CAS RN |

120205-50-7 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120205-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

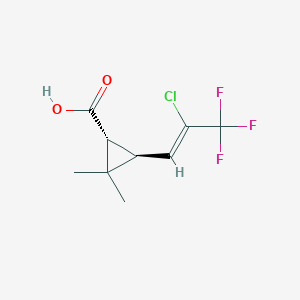

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research presents a novel approach for synthesizing N-Boc-dolaproine using the Baylis-Hillman reaction. [] The authors highlight this method's advantages, emphasizing its stereoselectivity and simplicity. This implies that the reaction preferentially yields a specific stereoisomer of the desired product, which is crucial in pharmaceutical synthesis where different isomers can exhibit varying biological activities. Additionally, the term "easy" suggests that the reaction proceeds with high efficiency under relatively mild conditions, making it suitable for large-scale production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.